molecular formula C14H10ClN3O B2504442 N-(1H-benzimidazol-2-yl)-4-chlorobenzamide CAS No. 55842-42-7

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide

Cat. No.: B2504442
CAS No.: 55842-42-7
M. Wt: 271.7
InChI Key: CERLGXAGGNYXLC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 4-chlorobenzamide moiety enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-4-chlorobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-chlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties, showing activity against a range of pathogens.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-chlorobenzamide involves its interaction with various molecular targets. In the case of its anticancer activity, the compound is known to inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. It also interacts with DNA, causing damage and preventing replication. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide can be compared with other benzimidazole derivatives such as:

  • N-(1H-benzimidazol-2-yl)-2-chlorobenzamide
  • N-(1H-benzimidazol-2-yl)-4-methylbenzamide
  • N-(1H-benzimidazol-2-yl)-4-nitrobenzamide

Uniqueness: The presence of the 4-chlorobenzamide moiety in this compound imparts unique properties, such as enhanced lipophilicity and improved binding affinity to certain biological targets. This makes it a more potent compound in certain applications compared to its analogs.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLGXAGGNYXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324020
Record name N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55842-42-7
Record name N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1H-BENZIMIDAZOL-2-YL)-4-CHLOROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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